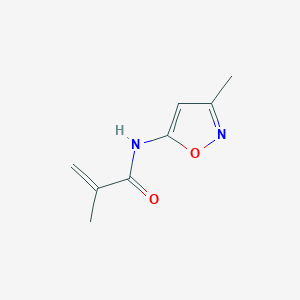
4-Fluoro-5-methoxy-2-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-5-methoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C₈H₆FNO₄ and a molecular weight of 199.14 g/mol . It is a derivative of benzaldehyde, characterized by the presence of a fluorine atom, a methoxy group, and a nitro group on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Fluoro-5-methoxy-2-nitrobenzaldehyde can be synthesized through a multi-step process involving nitration, methoxylation, and fluorination reactions. One common method involves the nitration of 4-methoxybenzaldehyde using nitric acid and sulfuric acid as nitrating agents . The resulting nitro compound is then subjected to fluorination using a suitable fluorinating agent under controlled conditions to obtain the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and fluorination processes. These processes are carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-5-methoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Fluoro-5-methoxy-2-nitrobenzoic acid.
Reduction: 4-Fluoro-5-methoxy-2-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Fluoro-5-methoxy-2-nitrobenzaldehyde is utilized in several scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes and nitro compounds.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Fluoro-5-methoxy-2-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-2-nitrobenzaldehyde: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
4-Fluoro-2-methoxy-5-nitrobenzoic acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different reactivity and applications
Uniqueness
4-Fluoro-5-methoxy-2-nitrobenzaldehyde is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .
Propriétés
Formule moléculaire |
C8H6FNO4 |
|---|---|
Poids moléculaire |
199.14 g/mol |
Nom IUPAC |
4-fluoro-5-methoxy-2-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6FNO4/c1-14-8-2-5(4-11)7(10(12)13)3-6(8)9/h2-4H,1H3 |
Clé InChI |
LXSJZMFJARIQDG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12862623.png)

![2-Bromo-4-(methylthio)benzo[d]oxazole](/img/structure/B12862635.png)


